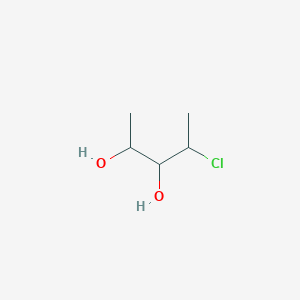

4-Chloropentane-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

105827-11-0 |

|---|---|

Molecular Formula |

C5H11ClO2 |

Molecular Weight |

138.59 g/mol |

IUPAC Name |

4-chloropentane-2,3-diol |

InChI |

InChI=1S/C5H11ClO2/c1-3(6)5(8)4(2)7/h3-5,7-8H,1-2H3 |

InChI Key |

PGJUYAMPPKWBNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 4-Chloropentane-2,3-diol. Due to the limited availability of published data on this specific molecule, this document outlines a robust and scientifically sound approach based on established organic chemistry principles and analogous reactions.

Synthesis of this compound

A feasible and efficient method for the synthesis of this compound is the syn-dihydroxylation of the commercially available precursor, 4-chloropent-2-ene. This reaction can be effectively carried out using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to ensure the regeneration of the osmium catalyst. This method is well-established for the stereospecific conversion of alkenes to cis-diols.[1][2][3]

Reaction Scheme:

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-chloropent-2-ene (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

-

Catalyst Addition: While stirring at room temperature, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Extraction: The reaction mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

The successful synthesis of this compound will be confirmed through a comprehensive analysis of its chemical and physical properties using various spectroscopic and spectrometric techniques.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₅H₁₁ClO₂ |

| Molecular Weight | 138.59 g/mol [4] |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~180-200 °C (at atmospheric pressure) |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water. |

Spectroscopic and Spectrometric Data (Predicted)

The following tables summarize the predicted data from key analytical techniques that will be used to characterize the synthesized this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | m | 1H | H-4 (CH-Cl) |

| ~3.80 | m | 1H | H-3 (CH-OH) |

| ~3.60 | m | 1H | H-2 (CH-OH) |

| ~2.50 | br s | 2H | -OH |

| ~1.40 | d | 3H | C5-H₃ |

| ~1.20 | d | 3H | C1-H₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | C-2 (CH-OH) |

| ~73 | C-3 (CH-OH) |

| ~60 | C-4 (CH-Cl) |

| ~20 | C-5 |

| ~18 | C-1 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500-3200 (broad) | O-H stretch (hydroxyl groups) |

| 2980-2850 | C-H stretch (alkane) |

| 1100-1000 | C-O stretch (alcohol) |

| 800-600 | C-Cl stretch (alkyl halide) |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Assignment |

| 138/140 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 123/125 | [M - CH₃]⁺ |

| 103 | [M - Cl]⁺ |

| 95 | [M - CH₃ - CO]⁺ or [M - C₂H₄O]⁺ |

| 77 | [C₃H₆OCl]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample will be analyzed as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula of the synthesized compound. Electron ionization (EI) mass spectrometry will be used to determine the fragmentation pattern.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized compound.

Conclusion

This technical guide outlines a comprehensive and robust strategy for the synthesis and characterization of this compound. The proposed synthetic route via dihydroxylation of 4-chloropent-2-ene is a high-yielding and stereospecific method. The detailed characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of the structure and purity of the target molecule. This guide serves as a valuable resource for researchers embarking on the synthesis of this and other novel small molecules for applications in drug discovery and development.

References

Physical and chemical properties of 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloropentane-2,3-diol. Due to the limited availability of direct experimental data for this specific compound, this guide combines computed data with established principles of organic chemistry to offer predictive insights and plausible experimental methodologies.

Physical and Chemical Properties

Table 1: Summary of Computed Physical and Chemical Properties [1][2]

| Property | Value | Source |

| Molecular Formula | C5H11ClO2 | PubChem |

| Molecular Weight | 138.59 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 138.0447573 g/mol | PubChem |

| Monoisotopic Mass | 138.0447573 g/mol | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 67.4 | PubChem |

Experimental Protocols

A plausible and commonly employed method for the synthesis of vicinal chlorohydrins like this compound is the chlorohydroxylation of the corresponding alkene, in this case, pent-2-ene.[3][4][5][6][7][8] This reaction typically proceeds via a halonium ion intermediate, followed by nucleophilic attack by water.[4][5][6]

Synthesis of this compound via Chlorohydroxylation of Pent-2-ene

Objective: To synthesize this compound from pent-2-ene.

Materials:

-

Pent-2-ene

-

Chlorine (Cl2) or a suitable source like N-chlorosuccinimide (NCS)

-

Water (H2O)

-

An inert solvent (e.g., tetrahydrofuran (THF) or acetone)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Rotary evaporator

-

Chromatography equipment (for purification)

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with a solution of pent-2-ene in the chosen inert solvent and water. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Chlorine: A solution of chlorine in the same inert solvent is added dropwise from the dropping funnel to the stirred solution of the alkene. The addition should be slow to maintain the low temperature and control the reaction rate. Alternatively, N-chlorosuccinimide can be used as a safer source of electrophilic chlorine.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting alkene.

-

Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid formed.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.

Chemical Reactivity and Stability

This compound possesses three key functional groups that dictate its reactivity: a secondary chloro group and two secondary hydroxyl groups in a vicinal arrangement.

-

Reactivity of the Chloro Group: The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. The rate and mechanism of substitution (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

-

Reactivity of the Hydroxyl Groups: The hydroxyl groups can act as nucleophiles or can be protonated to become good leaving groups (water) in the presence of acid. They can undergo esterification, etherification, and oxidation reactions typical of secondary alcohols.

-

Intramolecular Reactions: The vicinal arrangement of the chloro and hydroxyl groups allows for the possibility of intramolecular reactions. For instance, under basic conditions, intramolecular nucleophilic attack of one of the hydroxyl groups on the carbon bearing the chlorine can lead to the formation of an epoxide.[3]

-

Stability: Vicinal diols are generally stable compounds. However, the presence of the electron-withdrawing chlorine atom may influence the acidity of the neighboring hydroxyl groups. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases to prevent unwanted reactions.

Spectral Properties (Predicted)

Direct experimental spectra for this compound are not available. The following are predictions based on the known spectral characteristics of similar functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereomers and consequently, more complex splitting patterns. Assuming a single diastereomer for simplicity, the following key signals are anticipated:

-

-OH Protons: Two broad singlets, the chemical shift of which will be concentration and solvent dependent.

-

H2 and H3 Protons (-CH(OH)-): Two multiplets in the region of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will be influenced by the neighboring protons and the chlorine atom.

-

H4 Proton (-CHCl-): A multiplet, likely shifted further downfield (around 4.0-5.0 ppm) due to the deshielding effect of the chlorine atom.

-

Methyl Protons (C1 and C5): Two doublets, as they are split by the adjacent methine protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkyl halide functional groups:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.

-

C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the stretching vibration of the C-O bonds of the secondary alcohols.

-

C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹, which is characteristic of the C-Cl stretching vibration.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present and data for similar compounds like 1-chloropentane, the following precautions should be taken:

-

Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Flammability: While diols are generally less volatile than their parent alkanes, the presence of the alkyl chain suggests it may be flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. In case of exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Biological Signaling Pathways

There is currently no information available in the searched scientific literature regarding the involvement of this compound in any biological signaling pathways. Further research would be required to investigate its potential biological activity.

Disclaimer: The information provided in this technical guide, particularly regarding experimental protocols and spectral data, is based on established chemical principles and data from related compounds due to the lack of direct experimental results for this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

References

- 1. (2S,3S,4R)-4-chloropentane-2,3-diol | C5H11ClO2 | CID 10441769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H11ClO2 | CID 71333864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Halohydrin - Wikipedia [en.wikipedia.org]

- 4. leah4sci.com [leah4sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Spectroscopic and Synthetic Guide to 4-Chloropentane-2,3-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 4-chloropentane-2,3-diol, a vicinal chlorohydrin of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectral characteristics based on established principles of organic spectroscopy and provides detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (CH₃) | ~ 1.2 | Doublet | ~ 6-7 | Coupled to H2. |

| H2 | ~ 3.8 - 4.0 | Multiplet | - | Coupled to H1 and H3. Deshielded by the adjacent hydroxyl group. |

| H3 | ~ 3.6 - 3.8 | Multiplet | - | Coupled to H2 and H4. Deshielded by the adjacent hydroxyl and chloro groups. |

| H4 | ~ 4.1 - 4.3 | Multiplet | - | Coupled to H3 and H5. Significantly deshielded by the electronegative chlorine atom. |

| H5 (CH₃) | ~ 1.5 | Doublet | ~ 6-7 | Coupled to H4. |

| OH (x2) | Variable (2.0 - 5.0) | Broad Singlet | - | Chemical shift is dependent on concentration, solvent, and temperature. May exchange with D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C1 (CH₃) | ~ 15 - 20 | |

| C2 | ~ 70 - 75 | Carbon bearing a hydroxyl group. |

| C3 | ~ 75 - 80 | Carbon bearing a hydroxyl group. |

| C4 | ~ 60 - 65 | Carbon bearing the chlorine atom. |

| C5 (CH₃) | ~ 20 - 25 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Aliphatic C-H bonds. |

| C-O Stretch | 1050 - 1150 | Strong | Associated with the alcohol C-O bonds. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Characteristic of the carbon-chlorine bond. |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Notes |

| [M]+ | [C₅H₁₁ClO₂]+ | Molecular ion peak. Expected to be of low abundance. Will exhibit an M+2 peak with approximately one-third the intensity of the M+ peak due to the ³⁷Cl isotope.[1][2][3] |

| [M-H₂O]+ | [C₅H₉ClO]+ | Loss of a water molecule. |

| [M-Cl]+ | [C₅H₁₁O₂]+ | Loss of a chlorine radical. |

| [M-H₂O-Cl]+ | [C₅H₉O]+ | Subsequent loss of a chlorine radical after water loss. |

| Various | CₓHᵧOₓ⁺, CₓHᵧCl⁺ | Fragmentation of the carbon skeleton. Common fragments for alcohols and chlorinated alkanes.[4] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for analogous compounds.

Synthesis of this compound via Halohydrin Formation

This procedure outlines the synthesis from a commercially available starting material, such as pent-2-ene.[5][6][7][8][9]

Materials:

-

Pent-2-ene

-

N-Chlorosuccinimide (NCS) or chlorine water (Cl₂ in H₂O)

-

Water

-

A suitable organic solvent (e.g., acetone or tetrahydrofuran)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-2-ene in a 1:1 mixture of water and the organic solvent.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add N-chlorosuccinimide (or bubble chlorine gas through the solution) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

References

- 1. whitman.edu [whitman.edu]

- 2. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer [inis.iaea.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. leah4sci.com [leah4sci.com]

- 9. fiveable.me [fiveable.me]

IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and available data for 4-Chloropentane-2,3-diol. Due to the limited availability of public domain data, this document focuses on the formal naming conventions and computed properties of a specific stereoisomer.

IUPAC Nomenclature and CAS Number

The unambiguous systematic name for this compound, in a specific stereoisomeric form, is (2S,3S,4R)-4-chloropentane-2,3-diol [1]. This nomenclature defines the precise three-dimensional arrangement of the atoms within the molecule.

A Chemical Abstracts Service (CAS) number for this compound could not be located in the available databases.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 138.59 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 138.0447573 g/mol | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any established experimental protocols for the synthesis or specific reactions of this compound.

Signaling Pathways and Logical Relationships

Information regarding the interaction of this compound with biological signaling pathways is not currently available in the public domain. Therefore, a diagrammatic representation of its biological activity cannot be provided.

As a logical representation of the available information, the following diagram illustrates the relationship between the general chemical structure and its specifically identified stereoisomer.

Caption: Relationship between the general structure and a specific stereoisomer.

References

Potential Reaction Pathways for the Formation of 4-Chloropentane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential synthetic routes for the formation of 4-chloropentane-2,3-diol, a vicinal chlorodiol of interest in synthetic chemistry and drug development. Due to the absence of a direct, published experimental protocol for this specific molecule, this document outlines plausible reaction pathways based on established organic chemistry principles. The described methodologies are derived from analogous transformations and provide a foundational framework for the experimental synthesis of this compound.

Core Concepts and Strategic Approaches

The synthesis of this compound necessitates the introduction of a chlorine atom and two hydroxyl groups onto a five-carbon backbone. The key challenge lies in achieving the desired regioselectivity and stereoselectivity. Three primary strategies are proposed and will be discussed in detail:

-

Halohydrin Formation from an Alkene Precursor: This widely used method involves the reaction of an alkene with a halogen source in the presence of water.

-

Ring-Opening of an Epoxide: The reaction of a suitable pentene oxide with a chlorine nucleophile offers a regioselective route to the target chlorodiol.

-

Chlorination of a Diol: Direct chlorination of pentane-2,3-diol presents a more direct but potentially less selective approach.

Pathway 1: Halohydrin Formation from Pent-3-en-2-ol

This pathway commences with the readily available starting material, pent-3-en-2-ol. The formation of a halohydrin is a classic electrophilic addition reaction to an alkene.

Reaction Scheme:

Caption: Halohydrin formation from pent-3-en-2-ol.

Experimental Protocol:

A solution of pent-3-en-2-ol in a suitable solvent, such as a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure miscibility, would be treated with a source of electrophilic chlorine. Gaseous chlorine (Cl₂) or N-chlorosuccinimide (NCS) are common reagents for this transformation. The reaction proceeds via a cyclic chloronium ion intermediate, which is then attacked by water in an anti-fashion. The regioselectivity of the water attack is dictated by Markovnikov's rule, with the nucleophile attacking the more substituted carbon of the chloronium ion that can better stabilize a partial positive charge. In this case, attack at C3 is expected to be favored, leading to the desired 4-chloro-2,3-diol.

Data Presentation:

| Parameter | Expected Outcome | Rationale |

| Regioselectivity | Favorable for 4-chloro-2,3-diol | Attack of water at the more substituted carbon (C3) of the chloronium ion intermediate. |

| Stereoselectivity | Anti-addition | The reaction mechanism involves backside attack of the water molecule on the cyclic chloronium ion. |

| Potential Byproducts | Dichloroalkane, regioisomeric chlorohydrin | Competitive attack by the chloride ion and potential for attack at the other carbon of the chloronium ion. |

Pathway 2: Ring-Opening of Pent-3-en-2-oxide

This pathway involves the initial epoxidation of a suitable pentene derivative, followed by the nucleophilic ring-opening of the epoxide with a chloride source.

Reaction Scheme:

Caption: Synthesis via epoxide ring-opening.

Experimental Protocol:

Step 1: Epoxidation

Pent-3-en-2-ol can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). This reaction is typically stereospecific, with the stereochemistry of the alkene translating to the epoxide.

Step 2: Acid-Catalyzed Ring-Opening

The resulting 3,4-epoxypentan-2-ol would then be treated with hydrochloric acid (HCl). Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The chloride ion then attacks one of the epoxide carbons. The regioselectivity of this ring-opening is dependent on the reaction conditions. In strongly acidic media, the reaction can proceed through a borderline SN1/SN2 mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. Attack at the C4 position would yield the desired this compound.

Data Presentation:

| Parameter | Expected Outcome | Rationale |

| Regioselectivity | Potentially high for 4-chloro-2,3-diol | Under acidic conditions, nucleophilic attack is favored at the more substituted carbon of the protonated epoxide. |

| Stereoselectivity | Anti-addition | The SN2-like attack of the chloride ion occurs from the face opposite to the protonated epoxide oxygen. |

| Potential Byproducts | Regioisomeric chlorohydrin | Possibility of nucleophilic attack at the C3 position of the epoxide. |

Pathway 3: Direct Chlorination of Pentane-2,3-diol

This approach is the most direct but may suffer from a lack of selectivity. It involves the selective replacement of a hydroxyl group with a chlorine atom.

Reaction Scheme:

Caption: Direct chlorination of pentane-2,3-diol.

Experimental Protocol:

Pentane-2,3-diol could be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), potentially in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction mechanism would likely involve the formation of a chlorosulfite intermediate, followed by an intramolecular SN2 attack by the chloride ion. The challenge with this method is the potential for reaction at both hydroxyl groups, leading to dichlorinated byproducts. Furthermore, controlling the regioselectivity between the C2 and C3 hydroxyl groups could be difficult. Selective protection of one of the hydroxyl groups might be necessary to achieve the desired outcome.

Data Presentation:

| Parameter | Expected Outcome | Rationale |

| Regioselectivity | Potentially low | The two secondary hydroxyl groups have similar reactivity, making selective chlorination challenging. |

| Stereoselectivity | Inversion of configuration | The reaction likely proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the reacting center. |

| Potential Byproducts | 3-Chloropentan-2-ol, 2,3-dichloropentane, 3,4-dichloropentan-2-ol | Lack of regioselectivity and over-chlorination. |

Conclusion and Future Directions

The synthesis of this compound can be approached through several plausible reaction pathways. The halohydrin formation from pent-3-en-2-ol and the ring-opening of a corresponding epoxide appear to be the most promising strategies in terms of achieving the desired regioselectivity. The direct chlorination of pentane-2,3-diol is a more straightforward approach but may require significant optimization to control selectivity.

For drug development professionals, the stereochemical outcome of these reactions is of paramount importance. The stereoselective synthesis of a specific diastereomer of this compound would likely require the use of chiral starting materials or stereoselective reagents and catalysts. Further experimental investigation is necessary to determine the optimal reaction conditions, yields, and diastereoselectivities for each of these proposed pathways. This guide provides a solid theoretical foundation for initiating such studies.

Stability and decomposition of 4-Chloropentane-2,3-diol under various conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability and decomposition pathways of 4-Chloropentane-2,3-diol under various conditions. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the well-established chemistry of vicinal chlorohydrins, a class of compounds to which this compound belongs. The guide covers anticipated reactivity under thermal, acidic, and basic conditions, outlining the principal decomposition mechanisms. Methodologies for studying the stability of chlorohydrins are also presented, offering a framework for empirical investigation. This document is intended to serve as a foundational resource for researchers and professionals working with or developing processes involving this compound.

Introduction

This compound is a vicinal chlorohydrin, a functional group characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms.[1][2] The reactivity and stability of this class of compounds are of significant interest in organic synthesis and drug development, as they are versatile intermediates. Understanding the conditions under which this compound is stable and the pathways through which it decomposes is critical for its synthesis, purification, storage, and application. This guide synthesizes the general principles governing chlorohydrin chemistry to predict the behavior of this compound.

Physicochemical Properties

Specific experimental data for all isomers of this compound are not extensively available. However, computational data for one stereoisomer, (2S,3S,4R)-4-chloropentane-2,3-diol, is available and provides an indication of its general properties.[3][4]

| Property | Value (for (2S,3S,4R)-4-chloropentane-2,3-diol) | Data Source |

| Molecular Formula | C5H11ClO2 | PubChem[3][4] |

| Molecular Weight | 138.59 g/mol | PubChem[3][4] |

| XLogP3 | 0.4 | PubChem[3][4] |

| Hydrogen Bond Donor Count | 2 | PubChem[3][4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3][4] |

| Rotatable Bond Count | 2 | PubChem[3][4] |

Stability and Decomposition Pathways

The stability of this compound is expected to be highly dependent on the pH and temperature of its environment. The primary modes of decomposition for vicinal chlorohydrins are base-catalyzed cyclization, hydrolysis, and thermal degradation.

Base-Catalyzed Decomposition: Epoxide Formation

The most significant and well-documented decomposition pathway for vicinal chlorohydrins is the base-catalyzed intramolecular SN2 reaction to form an epoxide.[1] In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion. This reaction is generally rapid and is a common synthetic route to epoxides.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 4. (2S,3S,4R)-4-chloropentane-2,3-diol | C5H11ClO2 | CID 10441769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 4-Chloropentane-2,3-diol: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the availability of specific, highly functionalized chemical intermediates is paramount. This technical guide addresses the notable absence of commercial suppliers for 4-Chloropentane-2,3-diol and provides a comprehensive overview of its properties and plausible synthetic pathways, equipping researchers with the necessary knowledge to procure this valuable compound through laboratory synthesis.

While a direct search for commercial suppliers of this compound proves fruitless, this guide consolidates available data and outlines robust synthetic strategies, empowering research and development professionals to overcome this procurement challenge.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is the foundation of any synthetic endeavor. For the specific stereoisomer, (2S,3S,4R)-4-chloropentane-2,3-diol, the following properties have been computationally derived and are available through public chemical databases.[1]

| Property | Value |

| IUPAC Name | (2S,3S,4R)-4-chloropentane-2,3-diol |

| Molecular Formula | C₅H₁₁ClO₂ |

| Molecular Weight | 138.59 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C--INVALID-LINK--Cl)O">C@@HO |

| InChI Key | PGJUYAMPPKWBNC-MROZADKFSA-N |

| Computed XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 1: Computed Physicochemical Properties of (2S,3S,4R)-4-chloropentane-2,3-diol.[1]

Proposed Synthetic Pathways

Given the lack of commercial availability, in-house synthesis is the most viable route to obtain this compound. Based on established principles of organic chemistry, two primary synthetic strategies are proposed: the halohydrin formation from a corresponding alkene and the ring-opening of a suitable epoxide.

Pathway 1: Halohydrin Formation from Pent-3-en-2-ol

This pathway involves the electrophilic addition of a chlorine source and water to the double bond of a pentene-diol precursor.

Caption: Synthetic Pathway 1 via Halohydrin Formation.

Experimental Protocol Outline:

-

Dihydroxylation of Pent-3-en-2-ol: The synthesis would commence with the stereoselective dihydroxylation of a suitable pentene precursor, such as pent-3-en-2-ol. Reagents like osmium tetroxide with an oxidant like N-methylmorpholine N-oxide (NMO) are commonly employed for syn-dihydroxylation.

-

Chlorination of Pent-3-ene-2,3-diol: The resulting pent-3-ene-2,3-diol would then undergo chlorination. This could potentially be achieved through the addition of hydrochloric acid across the double bond or by reaction with a chlorinating agent like thionyl chloride (SOCl₂), which would require careful control of reaction conditions to favor the desired chlorodiol over other potential products.

Pathway 2: Ring-Opening of a 2,3-Epoxypentan-4-ol Precursor

This approach leverages the high reactivity of epoxides towards nucleophilic attack.

Caption: Synthetic Pathway 2 via Epoxide Ring-Opening.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Epoxidation of Pent-3-en-2-ol

-

Dissolve pent-3-en-2-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-epoxypentan-4-ol.

-

-

Step 2: Ring-Opening with Hydrochloric Acid

-

Dissolve the crude 2,3-epoxypentan-4-ol in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the epoxide.

-

Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Stereochemical Considerations: The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the reaction mechanisms. The epoxidation of a chiral allylic alcohol can be directed by the existing stereocenter. The subsequent ring-opening of the epoxide with a chloride source will occur with inversion of configuration at the carbon atom that is attacked.

Conclusion

While this compound is not commercially available, this guide provides the foundational knowledge for its synthesis in a laboratory setting. The outlined synthetic pathways, based on well-established organic reactions, offer viable routes for researchers to produce this compound. The provided hypothetical experimental protocol for the epoxide ring-opening pathway serves as a detailed starting point for the development of a robust and efficient synthesis. Researchers are encouraged to adapt and optimize these methods to suit their specific needs and available resources.

References

Navigating the Unknown: A Technical Guide to the Health and Safety Considerations for Handling 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the potential hazards and recommended safety protocols for handling 4-Chloropentane-2,3-diol. As of the time of writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is extrapolated from data on structurally analogous compounds, particularly 3-Chloro-1,2-propanediol, and established principles of laboratory safety for handling novel chemical entities. The guidance provided should be used as a starting point for a thorough risk assessment, which is mandatory before commencing any experimental work.

Introduction

This compound is a halogenated diol with potential applications in organic synthesis and drug development. As with any novel or uncharacterized chemical, a cautious and well-informed approach to its handling is paramount to ensure the health and safety of laboratory personnel. This guide synthesizes available data on similar compounds and outlines best practices for risk mitigation.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard identification is warranted. Based on the known hazards of the structural analog 3-Chloro-1,2-propanediol, this compound should be treated as a potentially hazardous substance.

Inferred GHS Hazard Statements:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301 - Toxic if swallowed |

| Acute Toxicity, Dermal | H312 - Harmful in contact with skin |

| Acute Toxicity, Inhalation | H331 - Toxic if inhaled[1] |

| Serious Eye Damage/Eye Irritation | H318 - Causes serious eye damage[1] |

| Carcinogenicity | H351 - Suspected of causing cancer[1] |

| Reproductive Toxicity | H360 - May damage fertility or the unborn child[1] |

Toxicological Data (Based on 3-Chloro-1,2-propanediol)

The following toxicological data for 3-Chloro-1,2-propanediol should be considered as indicative of the potential toxicity of this compound until specific data becomes available.

| Metric | Value | Species | Route | Reference |

| LD50 | 26 mg/kg | Rat | Oral | [1] |

| LD50 | 1,056 mg/kg | Rabbit | Dermal | [1] |

Physical and Chemical Properties

Predictive data for this compound and known data for the analog 3-Chloro-1,2-propanediol are presented below. These values are essential for assessing risks such as inhalation exposure and for planning appropriate storage and handling procedures.

| Property | This compound (Predicted) | 3-Chloro-1,2-propanediol (Known) |

| Molecular Formula | C5H11ClO2 | C3H7ClO2 |

| Molecular Weight | 138.59 g/mol | 110.54 g/mol |

| Boiling Point | Not Available | 213 °C |

| Flash Point | Not Available | 113 °C |

| log Pow | Not Available | -0.53[1] |

Experimental Protocols for Hazard Assessment

For novel compounds like this compound, a systematic approach to hazard evaluation is crucial. The following are general experimental protocols that can be adapted to assess the potential hazards of this compound.

5.1 Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

-

Objective: To determine the acute oral toxicity (LD50) of the compound.

-

Methodology:

-

A single animal (typically a female rat) is dosed with the test substance at a starting dose level selected based on available information.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, a second animal is dosed at a higher dose level. If the first animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the criteria for stopping the test are met. The LD50 is then calculated using the maximum likelihood method.

-

5.2 In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

-

Objective: To assess the skin corrosion potential of the compound.

-

Methodology:

-

A three-dimensional human epidermis model is treated with the test chemical.

-

The viability of the epidermal cells is measured after specific exposure times.

-

A reduction in cell viability below a certain threshold indicates a corrosive potential.

-

5.3 Ames Test for Mutagenicity (OECD TG 471)

-

Objective: To determine the mutagenic potential of the compound by assessing its ability to induce reverse mutations in strains of Salmonella typhimurium.

-

Methodology:

-

Histidine-dependent strains of S. typhimurium are exposed to the test compound with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal agar medium lacking histidine.

-

The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

-

Recommended Safety Procedures and Workflows

6.1 Personal Protective Equipment (PPE) Decision Workflow

A risk-based approach should be taken to select the appropriate level of PPE.

Caption: PPE selection workflow for handling this compound.

6.2 Emergency Spill Response Protocol

In the event of a spill, a clear and practiced response is critical to minimize exposure and environmental contamination.

Caption: Emergency response protocol for a this compound spill.

Handling and Storage

-

Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] Use non-sparking tools and ground all equipment when handling larger quantities.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While the precise health and safety profile of this compound is yet to be fully elucidated, the information available for structurally similar compounds suggests that it should be handled with a high degree of caution. By implementing the engineering controls, personal protective equipment, and administrative procedures outlined in this guide, researchers can significantly mitigate the risks associated with the handling of this novel compound. A thorough, substance-specific risk assessment remains the cornerstone of safe laboratory practice.

References

An In-depth Technical Guide to Chloropentane Diols: Historical Context, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloropentane diols, a class of halogenated organic compounds with potential applications in chemical synthesis and as yet unexplored roles in biological systems. This document details the historical context of their synthesis through the development of fundamental organic reactions, summarizes their physicochemical properties, and provides detailed experimental protocols for their preparation.

Historical Context and Discovery

The specific discovery of individual chloropentane diol isomers is not well-documented in the historical chemical literature. Their existence and synthesis are better understood as an extension of the broader development of synthetic methodologies for halohydrins and diols throughout the 19th and 20th centuries.

Key historical developments that laid the groundwork for the synthesis of chloropentane diols include:

-

The discovery of hypochlorous acid addition to alkenes: In the mid-19th century, chemists established that alkenes react with chlorine in the presence of water to form chlorohydrins. This reaction, a cornerstone of organic synthesis, provided the first practical route to molecules containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms.

-

The development of epoxide chemistry: The synthesis and ring-opening reactions of epoxides, particularly the acid- and base-catalyzed hydrolysis to form diols, became a fundamental tool in organic chemistry in the early 20th century. The reaction of an epoxide with a chlorine nucleophile provides a direct route to a chlorohydrin.

-

Advancements in stereoselective synthesis: More recent developments have focused on controlling the stereochemistry of these reactions, allowing for the synthesis of specific stereoisomers of substituted diols, which is of particular importance in the development of pharmaceuticals and other biologically active molecules.

While no single "discovery" of chloropentane diols can be pinpointed, their synthesis is a logical application of these well-established and historically significant reactions to pentene isomers.

Physicochemical Properties of Chloropentane Diol Isomers

Quantitative data for chloropentane diols is primarily available through computational predictions. The following table summarizes key physicochemical properties for several isomers, as computed by PubChem. It is important to note that these are predicted values and may differ from experimentally determined data.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 1-Chloropentane-2,3-diol | C₅H₁₁ClO₂ | 138.59 | 0.5 | 2 | 2 |

| 1-Chloropentane-2,4-diol | C₅H₁₁ClO₂ | 138.59 | 0.3 | 2 | 2 |

| 2-Chloropentane-1,3-diol | C₅H₁₁ClO₂ | 138.59 | 0.4 | 2 | 2 |

| 3-Chloropentane-1,2-diol | C₅H₁₁ClO₂ | 138.59 | 0.5 | 2 | 2 |

| 3-Chloropentane-1,5-diol | C₅H₁₁ClO₂ | 138.59 | 0.2 | 2 | 2 |

| 5-Chloropentane-1,2-diol | C₅H₁₁ClO₂ | 138.59 | 0.3 | 2 | 2 |

Experimental Protocols for Synthesis

The synthesis of chloropentane diols can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common approaches, starting from readily available pentene isomers.

Synthesis of a Vicinal Chloropentane Diol via Halohydrin Formation and Subsequent Hydrolysis

This two-step procedure involves the formation of a chlorohydrin from an alkene, followed by hydrolysis to the diol. This example uses 1-pentene as the starting material.

Step 1: Synthesis of 1-Chloropentan-2-ol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.5 g (0.125 mol) of 1-pentene in 100 mL of a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Chlorinating Agent: While stirring vigorously, slowly add a solution of 13.9 g (0.13 mol) of N-chlorosuccinimide (NCS) in 50 mL of 1:1 acetone/water from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2 hours.

-

Workup: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with three 50 mL portions of diethyl ether. Combine the organic extracts and wash them with 50 mL of 5% sodium thiosulfate solution, followed by 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloropentan-2-ol. The product can be further purified by vacuum distillation.

Step 2: Hydrolysis of 1-Chloropentan-2-ol to Pentane-1,2-diol

This step is provided for completeness in diol synthesis, however, the direct synthesis of a chloropentane diol would typically stop after the formation of the chlorohydrin, or proceed via a different route such as epoxide ring opening with a chloride source. For the synthesis of a non-chlorinated diol from the intermediate:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1-chloropentan-2-ol in 50 mL of a 1 M aqueous solution of sodium carbonate.

-

Hydrolysis: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Workup and Purification: After cooling to room temperature, extract the aqueous solution with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield pentane-1,2-diol.

Synthesis of a Vicinal Chloropentane Diol via Epoxide Ring-Opening

This method involves the epoxidation of an alkene followed by ring-opening with a chlorine source, providing a more direct route to a chloropentane diol. This example uses cis-2-pentene.

Step 1: Epoxidation of cis-2-Pentene

-

Reaction Setup: In a 250 mL flask, dissolve 8.5 g (0.125 mol) of cis-2-pentene in 100 mL of dichloromethane.

-

Addition of Oxidizing Agent: Add 23.7 g (0.137 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, keeping the temperature below 25 °C with a water bath.

-

Reaction and Workup: Stir the reaction at room temperature for 4-6 hours. After completion, wash the reaction mixture with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain cis-2,3-epoxypentane.

Step 2: Ring-Opening with Hydrochloric Acid

-

Reaction Setup: Dissolve the crude cis-2,3-epoxypentane in 50 mL of diethyl ether and cool to 0 °C.

-

Addition of Acid: Slowly add 25 mL of concentrated hydrochloric acid with vigorous stirring.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: The resulting mixture of chloropentane diol regioisomers can be purified by column chromatography on silica gel.

Potential Biological Activity and Toxicology

There is currently no specific data available in the scientific literature regarding the biological activity or toxicology of chloropentane diols. However, based on the known properties of related small-molecule chlorinated hydrocarbons and diols, some general toxicological concerns can be inferred.

-

General Toxicity of Halogenated Hydrocarbons: Many short-chain chlorinated alkanes exhibit some level of toxicity, with potential effects on the liver, kidneys, and central nervous system upon acute or chronic exposure. The presence of the chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its distribution into tissues.

-

Metabolism: It is plausible that chloropentane diols could be metabolized in vivo. The hydroxyl groups may undergo conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The carbon-chlorine bond may be subject to metabolic cleavage, which could potentially lead to the formation of reactive intermediates.

-

Diol-related effects: Some diols are known to have specific biological effects. For instance, certain vicinal diols have been shown to possess antimicrobial properties. However, it is unknown if chloropentane diols share these activities.

Given the lack of specific data, any handling of chloropentane diols should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Potential Involvement in Signaling Pathways

As there is no direct evidence of chloropentane diols being involved in specific signaling pathways, a hypothetical metabolic pathway is presented below. This diagram illustrates a generalized detoxification pathway that a xenobiotic compound such as a chloropentane diol might undergo in a biological system.

This diagram represents a potential route for the detoxification and elimination of a foreign compound like a chloropentane diol. Phase I metabolism often introduces or exposes functional groups, which are then acted upon by Phase II enzymes to create a more water-soluble and easily excretable conjugate.

Conclusion and Future Directions

Chloropentane diols represent a class of chemical compounds for which there is a significant gap in the scientific literature. While their synthesis can be readily achieved through well-established organic reactions, their specific physicochemical properties have not been experimentally determined, and their biological effects remain unexplored.

Future research in this area could focus on:

-

Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization (NMR, IR, MS) of all chloropentane diol isomers would provide a valuable dataset for chemists.

-

Toxicological and Pharmacological Screening: In vitro and in vivo studies are needed to assess the potential toxicity and any beneficial biological activities of these compounds.

-

Applications in Synthesis: The bifunctional nature of chloropentane diols could make them useful as building blocks in the synthesis of more complex molecules.

This technical guide serves as a foundational document to encourage and facilitate further research into this understudied class of molecules.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Chloropentane-2,3-diol Diastereomers

Abstract

These application notes provide detailed protocols for the stereoselective synthesis of specific diastereomers of 4-chloropentane-2,3-diol, a chiral building block with potential applications in medicinal chemistry and materials science. Two primary synthetic strategies are presented: Sharpless Asymmetric Dihydroxylation followed by stereospecific chlorination, and Sharpless Asymmetric Epoxidation followed by regioselective ring-opening of the resulting epoxy alcohol. These methods allow for the controlled formation of distinct diastereomers by selecting the appropriate chiral ligands and reaction conditions. All quantitative data is summarized in tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The stereochemical configuration of small molecules is a critical determinant of their biological activity and material properties. The synthesis of molecules with multiple contiguous stereocenters remains a significant challenge in organic chemistry. This compound possesses three stereocenters, leading to the possibility of eight stereoisomers. This document outlines two robust and highly stereoselective methods for the preparation of specific diastereomers of this compound, starting from the readily available (E)-pent-3-en-2-ol.

Protocol 1: Synthesis of (2S,3R,4R)-4-Chloropentane-2,3-diol via Sharpless Asymmetric Dihydroxylation and Appel Reaction

This protocol describes the synthesis of the (2S,3R,4R) diastereomer starting from racemic (E)-pent-3-en-2-ol, which undergoes a kinetic resolution and diastereoselective dihydroxylation, followed by a stereospecific chlorination with inversion of configuration.

Experimental Workflow

Application Notes and Protocols: 4-Chloropentane-2,3-diol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloropentane-2,3-diol as a chiral building block. This versatile synthon offers a valuable starting point for the stereoselective synthesis of a variety of chiral molecules, including epoxides and amino alcohols, which are key intermediates in the development of pharmaceuticals and other bioactive compounds.

Introduction to this compound

This compound is a chiral molecule possessing two stereocenters, making it a valuable precursor in asymmetric synthesis. The presence of both hydroxyl and chloro functional groups at stereogenic centers allows for a range of selective transformations. The diol moiety can be used to direct stereoselective reactions or can be converted into other functional groups, while the chloro group serves as a good leaving group for nucleophilic substitution or as a handle for the formation of heterocyclic structures. The specific stereoisomer, such as (2S,3S,4R)-4-chloropentane-2,3-diol, provides a defined stereochemical starting point, which is crucial for the synthesis of enantiomerically pure target molecules.

Key Synthetic Applications

The primary utility of this compound as a chiral building block lies in its efficient conversion to other valuable chiral intermediates. The two main applications highlighted here are the synthesis of chiral epoxides and the subsequent conversion to chiral amino alcohols.

Synthesis of Chiral Epoxides

A fundamental and highly useful transformation of chlorodiols is their intramolecular cyclization to form epoxides. This reaction proceeds via an intramolecular Williamson ether synthesis, where one of the hydroxyl groups, upon deprotonation, acts as a nucleophile to displace the adjacent chloride. The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting epoxide, making this a reliable method for generating enantiopure epoxides.

Synthesis of Chiral Amino Alcohols

Chiral vicinal amino alcohols are critical structural motifs found in numerous pharmaceuticals and natural products. This compound can serve as a precursor to these valuable compounds. The strategy involves the conversion of the chlorodiol to the corresponding chiral epoxide, which is then opened with an amine nucleophile. This ring-opening reaction is typically highly regioselective and stereospecific, providing a reliable route to the desired amino alcohol.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound.

Protocol 1: Synthesis of (2R,3R)-3-Methyl-2,3-epoxypentan-1-ol from (2S,3S,4R)-4-Chloropentane-2,3-diol

This protocol describes the base-mediated intramolecular cyclization of this compound to form the corresponding chiral epoxide.

Materials:

-

(2S,3S,4R)-4-Chloropentane-2,3-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (2S,3S,4R)-4-chloropentane-2,3-diol (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure (2R,3R)-3-methyl-2,3-epoxypentan-1-ol.

Protocol 2: Synthesis of (2S,3S)-3-Amino-4-methylpentan-1,2-diol from (2R,3R)-3-Methyl-2,3-epoxypentan-1-ol

This protocol details the ring-opening of the chiral epoxide with an amine to generate a chiral amino alcohol.

Materials:

-

(2R,3R)-3-Methyl-2,3-epoxypentan-1-ol

-

Benzylamine (or other desired amine)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve (2R,3R)-3-methyl-2,3-epoxypentan-1-ol (1.0 eq) in ethanol in a round-bottom flask.

-

Add benzylamine (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure (2S,3S)-3-(benzylamino)-4-methylpentan-1,2-diol.

Data Presentation

The following tables summarize typical quantitative data for the described transformations. Note that these are representative values and actual results may vary depending on the specific reaction conditions and substrates used.

| Transformation | Substrate | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Typical Diastereomeric Ratio (dr) |

| Epoxidation | This compound | Chiral Epoxide | 85-95 | >98 | N/A |

| Aminolysis | Chiral Epoxide | Chiral Amino Alcohol | 70-90 | >98 | >95:5 |

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

Caption: Synthetic workflow from this compound.

Caption: Reaction pathway for the synthesis of chiral molecules.

Application of 4-Chloropentane-2,3-diol in the Synthesis of Pharmaceutical Intermediates

Introduction

4-Chloropentane-2,3-diol is a vicinal chlorohydrin that holds significant potential as a versatile building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, possessing both a chloro and two hydroxyl groups, allows for a range of chemical transformations, leading to the construction of complex molecular architectures. A key application of chlorodiols like this compound is their conversion to highly reactive epoxide intermediates. These epoxides are valuable precursors for the synthesis of chiral amines, amino alcohols, and nucleoside analogues, which are core components of many active pharmaceutical ingredients (APIs), particularly in antiviral and cardiovascular therapies. The stereochemistry of the diol can be controlled or resolved to yield enantiomerically pure epoxides, which are crucial for the synthesis of stereospecific drugs.

While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to well-utilized chlorodiols, such as 3-chloropropane-1,2-diol, provides a strong basis for its potential applications.[1][2][3][4][5] This document outlines the potential applications, key reactions, and detailed experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Applications and Pharmaceutical Intermediates

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to a chiral epoxide, cis- or trans-2,3-epoxy-4-chloropentane. This epoxide can then be subjected to nucleophilic ring-opening reactions to introduce diverse functionalities.

| Target Intermediate Class | Pharmaceutical Area | Example API (Analogous Synthesis) | Reference for Analogy |

| Chiral Amino Alcohols | Antiviral (HIV Protease Inhibitors) | Indinavir, Atazanavir | [6][7][8][9] |

| Chiral Amines | Various | Asymmetric Synthesis Building Blocks | [10][11][12] |

| Nucleoside Analogues | Antiviral (HIV, Hepatitis) | Carbocyclic Nucleosides | [13][14][15][16][17][18][19][20][21] |

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-2,3-Epoxy-4-chloropentane from (2R,3R,4S)-4-Chloropentane-2,3-diol

This protocol describes the intramolecular cyclization of a chiral chlorodiol to form the corresponding epoxide, a key step for subsequent reactions.

Materials:

-

(2R,3R,4S)-4-Chloropentane-2,3-diol

-

Sodium hydroxide (NaOH)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (2R,3R,4S)-4-Chloropentane-2,3-diol (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 equivalents) in methanol to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,3R)-2,3-Epoxy-4-chloropentane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of a Chiral Amino Alcohol Intermediate via Epoxide Ring-Opening

This protocol details the synthesis of a chiral amino alcohol, a common intermediate in the synthesis of HIV protease inhibitors, by reacting the epoxide from Protocol 1 with a suitable amine.

Materials:

-

(2R,3R)-2,3-Epoxy-4-chloropentane

-

Benzylamine

-

Isopropanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve (2R,3R)-2,3-Epoxy-4-chloropentane (1 equivalent) in isopropanol.

-

Add benzylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product, a chiral amino alcohol, can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

Caption: General workflow for the synthesis of a chiral amino alcohol intermediate from this compound.

Caption: Hypothetical mechanism of action for an antiviral agent derived from a nucleoside analogue intermediate.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of valuable pharmaceutical intermediates. Its ability to be converted into chiral epoxides opens up synthetic routes to a variety of important molecular scaffolds, including those found in antiviral and other therapeutic agents. The protocols provided herein, based on established chemical transformations of analogous compounds, offer a foundational methodology for researchers and drug development professionals to explore the synthetic utility of this compound. Further research into stereoselective synthesis and the expansion of its reaction scope will undoubtedly solidify its position as a valuable tool in the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ess.honeywell.com [ess.honeywell.com]

- 4. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]

- 7. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.blucher.com.br [pdf.blucher.com.br]

- 9. CN101391978B - Synthetic method of HIV-1 protease inhibitor atazanavir - Google Patents [patents.google.com]

- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 12. researchgate.net [researchgate.net]

- 13. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ffame.org [ffame.org]

- 15. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 19. Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]

Application Notes and Protocols for the Reactions of 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-chloropentane-2,3-diol, a versatile bifunctional molecule. The presence of both a vicinal diol and a secondary alkyl chloride allows for a range of selective transformations with nucleophilic and electrophilic reagents. The following protocols and data are intended to serve as a guide for the synthesis of novel compounds and intermediates in drug discovery and development.

Reactions with Nucleophiles

The primary site for nucleophilic attack is the carbon bearing the chlorine atom (C4), proceeding via an S\N2 mechanism. Additionally, under basic conditions, intramolecular nucleophilic attack by one of the hydroxyl groups can lead to the formation of an epoxide, a valuable synthetic intermediate.

The reaction of this compound with a base, such as sodium hydroxide, results in the deprotonation of one of the hydroxyl groups, which then acts as an intramolecular nucleophile to displace the chloride, forming a substituted oxirane. This is an intramolecular variation of the Williamson ether synthesis.[1]

Protocol for Epoxidation:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Addition of Base: Cool the solution to 0 °C and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Product | Typical Yield | Notes |

| 4-methyl-5-(1-hydroxyethyl)oxirane | 85-95% | The stereochemistry of the starting diol will determine the stereochemistry of the resulting epoxide. |

Primary and secondary amines can displace the chloride to form amino alcohols, which are important building blocks in medicinal chemistry.

Protocol for Amination:

-

Reactant Mixture: In a sealed tube, combine this compound (1 equivalent), the desired amine (2-3 equivalents), and a polar aprotic solvent like dimethylformamide (DMF).

-

Heating: Heat the mixture to 80-100 °C for 24-48 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or crystallization.

| Nucleophile | Product | Typical Yield |

| Benzylamine | 4-(Benzylamino)pentane-2,3-diol | 70-85% |

| Morpholine | 4-Morpholinopentane-2,3-diol | 75-90% |

Reactions with Electrophiles